molecular formula C24H20ClN7O B6563327 N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide CAS No. 1006305-50-5

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

Cat. No.: B6563327
CAS No.: 1006305-50-5
M. Wt: 457.9 g/mol
InChI Key: FKYNNKWWILWTSF-UHFFFAOYSA-N
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Description

N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a chemical compound of interest due to its unique structural characteristics and potential applications in various scientific fields. This compound consists of multiple aromatic rings and heterocycles, making it a subject of study for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide involves several steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting with a reaction between 3-chlorophenylhydrazine and ethyl acetoacetate under acidic conditions, forming 1-(3-chlorophenyl)-1H-pyrazole.

  • Cyclization: : The intermediate undergoes cyclization with 2-cyanoacetamide under basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

  • Substitution: : The core is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods: For industrial production, the synthesis would be scaled up with optimized reaction conditions to improve yield and purity. Continuous flow reactions and automated synthesis machines could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : Can be oxidized to form oxides at specific positions on the aromatic rings.

  • Reduction: : Potential to be reduced to amines, especially on the aromatic rings.

  • Substitution: : Electrophilic and nucleophilic substitutions, particularly on the aromatic rings and pyrazole moiety.

Common Reagents and Conditions:
  • Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Requires reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Involves the use of halides, strong acids, or bases depending on the substitution type.

Major Products Formed:
  • Oxides: : Aromatic ring oxides.

  • Amines: : Reduced amine derivatives.

  • Substituted Derivatives: : Products with various substituent groups attached to the aromatic rings or heterocycles.

Scientific Research Applications

In Chemistry: This compound can serve as a starting material or intermediate for the synthesis of more complex molecules due to its rich chemical reactivity.

In Biology: Potential use in studying enzyme inhibition and receptor binding due to its complex structure that can mimic biological molecules.

In Medicine: Explored for potential therapeutic properties such as anti-inflammatory or anticancer activity, given the common applications of pyrazolo[3,4-d]pyrimidine derivatives.

In Industry: Utilized in the creation of specialty chemicals, dyes, and as a building block for advanced materials.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, interfering with biochemical pathways. The pyrazolo[3,4-d]pyrimidine core interacts with proteins or enzymes, inhibiting their function or altering their activity, thus exerting its effects.

Molecular Targets and Pathways:
  • Targets: : Enzymes like kinases or receptors involved in cell signaling pathways.

  • Pathways: : Disrupts pathways such as the MAPK/ERK pathway, crucial in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds:

  • **N-{1-[1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

  • **N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide

Uniqueness: What sets N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide apart is its specific substitution pattern, contributing to unique chemical reactivity and potential biological activity.

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Properties

IUPAC Name

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN7O/c1-14-7-15(2)9-17(8-14)24(33)29-21-10-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-6-4-5-18(25)11-19/h4-13H,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYNNKWWILWTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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